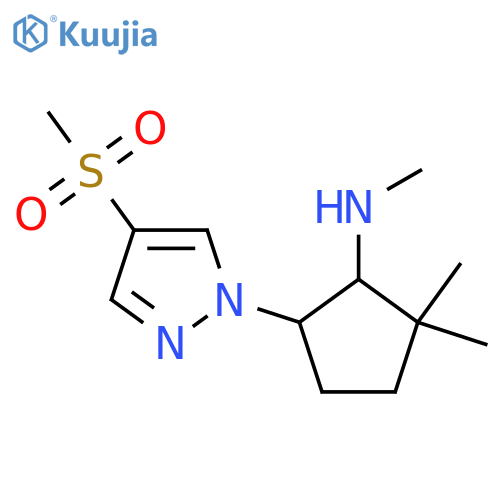Cas no 2138391-02-1 (5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine)

5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1115950
- 2138391-02-1
- 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine
-
- インチ: 1S/C12H21N3O2S/c1-12(2)6-5-10(11(12)13-3)15-8-9(7-14-15)18(4,16)17/h7-8,10-11,13H,5-6H2,1-4H3
- InChIKey: NBAJKBHXKAZWEG-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)C1CCC(C)(C)C1NC)(=O)=O
計算された属性
- 精确分子量: 271.13544809g/mol
- 同位素质量: 271.13544809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 402
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 72.4Ų
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115950-1g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine |
2138391-02-1 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1115950-10.0g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine |
2138391-02-1 | 10g |
$4545.0 | 2023-05-26 | ||
| Enamine | EN300-1115950-0.1g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine |
2138391-02-1 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1115950-0.5g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine |
2138391-02-1 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1115950-0.25g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine |
2138391-02-1 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1115950-1.0g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine |
2138391-02-1 | 1g |
$1057.0 | 2023-05-26 | ||
| Enamine | EN300-1115950-0.05g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine |
2138391-02-1 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1115950-5g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine |
2138391-02-1 | 95% | 5g |
$3065.0 | 2023-10-27 | |
| Enamine | EN300-1115950-10g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine |
2138391-02-1 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1115950-2.5g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine |
2138391-02-1 | 95% | 2.5g |
$2071.0 | 2023-10-27 |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine 関連文献
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amineに関する追加情報
5-(4-Methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine (CAS No. 2138391-02-1): A Comprehensive Overview
5-(4-Methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine (CAS No. 2138391-02-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule, characterized by its unique pyrazole and cyclopentylamine structural motifs, exhibits promising biological activity and synthetic versatility. Its methanesulfonyl group further enhances its reactivity, making it a valuable intermediate in drug discovery and material science applications.
The compound's molecular formula is C12H21N3O2S, with a molecular weight of 271.38 g/mol. Its structure combines a trimethylcyclopentylamine core with a 4-methanesulfonyl-1H-pyrazol-1-yl substituent, creating a balanced lipophilic-hydrophilic profile. This property is particularly relevant in modern drug design, where researchers are actively exploring bioavailability enhancement strategies for challenging therapeutic targets.
Recent trends in medicinal chemistry highlight the growing importance of nitrogen-containing heterocycles like 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine. The pharmaceutical industry is particularly interested in such compounds for their potential as kinase inhibitors, with applications in oncology and inflammatory diseases. The pyrazole moiety in this molecule is known to participate in crucial hydrogen bonding interactions with biological targets, while the methanesulfonyl group can influence both potency and metabolic stability.
From a synthetic chemistry perspective, CAS 2138391-02-1 represents an interesting case study in regioselective functionalization. The compound's synthesis typically involves multi-step procedures that showcase modern catalytic methods and protecting group strategies. These aspects make it valuable for academic researchers investigating novel heterocyclic compound synthesis routes, a topic frequently searched in chemical databases.
The physicochemical properties of 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine contribute to its diverse applications. Its moderate solubility profile makes it suitable for formulation development, while the presence of both hydrogen bond acceptors and donors enables interaction with various biological targets. These characteristics align with current industry focus on fragment-based drug discovery approaches, where such molecules serve as valuable starting points for lead optimization.
In material science applications, the compound's thermal stability and electronic properties have attracted attention for potential use in organic electronic devices. The methanesulfonyl group in particular may influence charge transport characteristics, making it relevant to researchers working on organic semiconductors and photovoltaic materials.
Quality control of 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research applications, addressing common quality-related queries from potential users.
The commercial availability of CAS 2138391-02-1 through specialty chemical suppliers has facilitated its adoption in various research programs. Current market trends indicate growing demand for such pharmaceutical intermediates, driven by increased investment in small molecule therapeutics development. The compound's structural features make it particularly relevant to programs targeting protein-protein interactions, a hot topic in contemporary drug discovery.
Storage and handling recommendations for 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine typically suggest protection from moisture and storage at controlled room temperature. These precautions maintain the compound's stability over extended periods, addressing practical concerns frequently raised by laboratory personnel.
Future research directions for this compound may explore its potential in catalysis or as a building block for more complex molecular architectures. The growing interest in sustainable chemistry approaches may also drive investigations into greener synthetic routes for this and related pyrazole derivatives.
In conclusion, 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine (CAS No. 2138391-02-1) represents a versatile chemical entity with significant potential across multiple research domains. Its unique structural features and demonstrated utility in medicinal chemistry make it a compound of continuing interest to both academic and industrial researchers worldwide.
2138391-02-1 (5-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclopentan-1-amine) Related Products
- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)




